(S)-5-Methyl-4,7-diazaspiro[2.5]octane
Description
Significance of Spirocyclic Systems in Chemical Sciences
Spirocyclic systems are polycyclic organic compounds in which two rings are linked together by a single common atom. This structural feature imparts a distinct three-dimensional geometry, moving away from the often-planar structures of many traditional aromatic and heterocyclic compounds. The rigid and defined spatial arrangement of substituents on a spirocyclic core allows for precise interactions with biological targets such as enzymes and receptors. This has led to their increasing use in drug discovery, where the unique 3D shape can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. chemenu.com Beyond pharmaceuticals, the rigid nature of spiro compounds makes them valuable in materials science for the development of novel polymers and organic electronic materials.
Overview of Diazaspirooctane Scaffolds in Advanced Organic Chemistry
Diazaspirooctane scaffolds, which incorporate two nitrogen atoms within the spirocyclic framework, are of significant interest to organic chemists. These scaffolds serve as important intermediates in the synthesis of complex nitrogen-containing molecules. The presence of the nitrogen atoms provides handles for further chemical modification, allowing for the construction of diverse molecular libraries. Various synthetic methods have been developed for the preparation of diazaspiro[2.5]octane compounds, often involving multi-step sequences that allow for the introduction of various substituents and control of stereochemistry. google.com These scaffolds are recognized as important components in the synthesis of pharmaceutically active compounds.
Specific Focus on the (S)-5-Methyl-4,7-diazaspiro[2.5]octane Motif
The this compound motif is a specific chiral derivative of the diazaspiro[2.5]octane core. The introduction of a methyl group at the 5-position with a defined stereochemistry adds a layer of complexity and specificity to the molecule. This particular enantiomer has garnered attention as a key building block in the synthesis of more complex molecules. Its utility is often realized in its protected forms, such as the tert-butoxycarbonyl (Boc) derivative, which facilitates its incorporation into larger molecular structures during multi-step synthetic campaigns. chemscene.com The synthesis of this and its enantiomeric counterpart typically involves starting from cyclopropanecarboxylic acid derivatives and appropriate amines. evitachem.com
The chemical properties of this compound and its derivatives make it a versatile tool for researchers. The presence of both a secondary and a tertiary amine within the structure allows for selective functionalization, further expanding its synthetic potential.
Below are tables detailing the basic chemical properties of this compound and one of its common derivatives.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| CAS Number | 1200114-05-1 |
Table 2: Chemical Properties of tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 2306255-26-3 |
The investigation into the applications of this compound and related structures is an active area of chemical research, with the potential to contribute to the development of new therapeutics and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-methyl-4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHJQZQEVPMZDK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC2(N1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 5 Methyl 4,7 Diazaspiro 2.5 Octane and Its Derivatives
Classical Synthetic Routes
Classical approaches to the synthesis of (S)-5-Methyl-4,7-diazaspiro[2.5]octane and its parent compound, 4,7-diazaspiro[2.5]octane, often rely on structured, sequential reactions. These methods are characterized by their step-by-step construction of the target molecule from readily available starting materials.
Multistep Linear Synthesis Approaches
Multistep linear synthesis is a foundational strategy for constructing the 4,7-diazaspiro[2.5]octane core. youtube.comyoutube.com These syntheses typically begin with a cyclopropane-containing precursor and build the diazepine (B8756704) ring in a stepwise fashion. evitachem.com One documented method takes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate (B1207046) as the starting material. google.com The synthesis progresses through a sequence of key transformations: substitution, the introduction of a protecting group, the removal of another protecting group, and finally, a reduction step to yield the target diazaspiro[2.5]octane compound. google.com
This linear approach allows for the purification of intermediates at each stage, ensuring high purity of the final product. google.com The general nature of these multi-step processes involves carefully planned sequences where each reaction sets the stage for the next transformation until the final complex molecule is assembled. youtube.comyoutube.comyoutube.com
A representative linear synthesis for the parent compound 4,7-diazaspiro[2.5]octane is outlined below, which avoids the use of hazardous reagents like boron trifluoride diethyl etherate. google.com
Table 1: Representative Linear Synthesis of 4,7-diazaspiro[2.5]octane
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative | 1. Thionyl chloride; 2. Glycine (B1666218) methyl ester hydrochloride, alkali | Substituted intermediate | Forms the initial C-N bond of the future ring. |
| 2 | Substituted intermediate | Benzyl (B1604629) bromide | N-protected intermediate (e.g., 7-benzyl-4,7-diazaspiro[2.5]octane) | Protects one nitrogen to allow selective reaction on the other. google.com |
| 3 | N-protected intermediate | Acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) | Deprotected intermediate | Removes the initial carbamate protecting group. google.com |
Cyclization Strategies for Spirocyclic Diazaoctanes
The formation of the spirocyclic core is the most critical aspect of the synthesis. Cyclization reactions, where a linear molecule is induced to form a ring, are central to this process. nih.gov The efficiency of these reactions often depends on minimizing competing intermolecular reactions, which can be achieved through techniques like high dilution. nih.gov
Intramolecular nucleophilic substitution (SN2) reactions are a common method for ring formation. youtube.com In this type of reaction, a nucleophile and a leaving group within the same molecule react to form a cyclic product. youtube.comyoutube.com For the synthesis of diazaspiro[2.5]octanes, an amine nucleophile can attack an electrophilic carbon atom elsewhere in the molecule, displacing a leaving group to close the piperazine (B1678402) ring. youtube.com The stereochemistry of the starting material is crucial, as the SN2 mechanism requires a specific backside attack geometry for the reaction to proceed. youtube.com The process often involves activating an alcohol to a better leaving group or deprotonating an amine to increase its nucleophilicity. youtube.comyoutube.com
Radical cyclizations offer an alternative pathway for constructing ring systems. These reactions involve the formation of a radical species that then attacks an unsaturated bond within the same molecule to form a new ring. nih.gov For the synthesis of nitrogen-containing heterocycles, a radical can be generated on a side chain, which then cyclizes onto a double or triple bond to form the heterocyclic ring. researchgate.net Tin-free methods, which avoid the use of toxic tin reagents, have been developed for the synthesis of related fused-ring systems like 7-azaoxindoles and 7-azaindolines, demonstrating the utility of radical cyclizations in modern organic synthesis. nih.gov
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially in a single step, rapidly building molecular complexity from a simple starting material. 20.210.105nih.gov Cationic cascade reactions are initiated by the formation of a carbocation or a related cationic species. This cation can then trigger a series of cyclizations and rearrangements to form complex polycyclic or spirocyclic structures. 20.210.105 For instance, a palladium-catalyzed cascade involving a Narasaka–Heck cyclization followed by C–H activation has been used to assemble spirocyclic pyrrolines, showcasing a modern approach to creating spiro-heterocycles. nih.gov Such strategies are highly efficient and atom-economical. nih.govmdpi.com
Strategic Use of Protecting Groups
In the synthesis of molecules with multiple reactive functional groups, such as the two distinct amine groups in 4,7-diazaspiro[2.5]octane, the use of protecting groups is essential. organic-chemistry.org A protecting group temporarily blocks one functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. utsouthwestern.edu
For the synthesis of diazaspiro[2.5]octanes, one of the two nitrogen atoms must often be protected to allow for selective functionalization of the other. google.com The choice of protecting group is critical; it must be stable under the reaction conditions used for subsequent steps but easily removable when no longer needed. organic-chemistry.org An orthogonal protecting group strategy, where two different protecting groups can be removed under different conditions, allows for highly selective and controlled syntheses. organic-chemistry.org
Table 2: Protecting Groups in 4,7-diazaspiro[2.5]octane Synthesis
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Removal Conditions |
|---|---|---|---|---|
| Benzyl | Bn | -CH₂Ph | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) or reduction google.com |
| Tert-butoxycarbonyl | Boc | -C(O)O(t-Bu) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., Trifluoroacetic acid) google.comorganic-chemistry.org |
Stereoselective Synthesis of this compound
The creation of a specific stereoisomer, such as this compound, necessitates the use of stereoselective synthetic methods. These methods are designed to control the spatial arrangement of atoms at the chiral centers of the molecule.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. After the key stereoselective transformation, the auxiliary is removed and can often be recycled.
In the context of synthesizing this compound, a chiral auxiliary could be employed in the formation of the piperazine ring or the cyclopropane (B1198618) ring. For instance, a chiral amine could be used as a precursor to the piperazine ring. The inherent chirality of this starting material would then direct the subsequent cyclization and alkylation steps to yield the desired (S)-configuration at the C5 position.
While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principle is well-established for the synthesis of other chiral diamines and spirocycles.
Asymmetric Catalysis in Spirocyclization
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Enantioselective amination reactions are a key strategy for the synthesis of chiral amines and nitrogen-containing heterocycles. In the synthesis of this compound, an enantioselective amination step could be envisioned to establish the chiral center. For example, a prochiral enamine or a related substrate could undergo an asymmetric hydroamination or a related C-N bond-forming reaction in the presence of a chiral catalyst to introduce the nitrogen atom at the C5 position with high enantioselectivity.
Diastereoselective Synthesis of Precursors and Analogues
The diastereoselective synthesis of precursors is a common strategy to control the stereochemistry of the final product. In the case of this compound, this would involve the synthesis of a cyclopropane precursor with defined stereocenters that can then be elaborated to the final spirocyclic compound.
Recent advancements have demonstrated the diastereoselective synthesis of highly functionalized spirocyclopropanes. These methods often involve formal [2+1] cycloadditions and can achieve high diastereomeric ratios. For instance, the reaction of 2,3-dioxo-4-benzylidene-pyrrolidines with various reagents can lead to spirocyclopropanes with excellent diastereoselectivity. While not directly applied to the target molecule of this article, these methodologies showcase the potential for creating stereochemically defined cyclopropane precursors that could be utilized in the synthesis of this compound analogues.
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. These approaches aim to reduce waste, energy consumption, and the use of hazardous reagents.
Electrocatalytic Synthesis Methods
Electrocatalysis has emerged as a green and powerful tool in organic synthesis. It utilizes electricity to drive chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants.
While the direct electrocatalytic synthesis of this compound has not been specifically reported, related electrochemical methods for the synthesis of other nitrogen-containing spirocycles have been developed. For example, the electrochemical synthesis of aziridines, pyrrolidines, and oxazolines from amino alcohol substrates has been demonstrated. These methods offer a mild and economical route to these important heterocyclic motifs. The application of similar electrochemical principles to the synthesis of diazaspirooctanes could provide a more sustainable alternative to traditional synthetic methods.
A general route for the synthesis of the parent 4,7-diazaspiro[2.5]octane scaffold often starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This involves a series of steps including substitution, protection, and reduction. google.com A key advantage of such a route is the avoidance of hazardous reagents like boron trifluoride diethyl etherate, which improves the safety profile of the synthesis. google.com
Below is a table summarizing a general synthetic approach to a 7-benzyl-4,7-diazaspiro[2.5]octane derivative, which is a precursor to the core scaffold.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Compound I, Glycine methyl ester hydrochloride | Organic solvent, Base | Intermediate | - |
| 2 | Intermediate | Protecting group | Protected Intermediate | - |
| 3 | Protected Intermediate | Reducing agent (e.g., LiAlH4) | 7-benzyl-4,7-diazaspiro[2.5]octane | 58% |
Table 1: General synthetic scheme for a 4,7-diazaspiro[2.5]octane derivative. google.com Yield reported for the final reduction step.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com The direct interaction of microwave irradiation with the polar molecules in a reaction mixture allows for rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. nih.gov
While specific literature on the microwave-assisted synthesis of this compound is not extensively documented, the principles of this technology have been widely applied to the synthesis of various nitrogen-containing heterocycles. For instance, the cyclization of N,N'-disubstituted diamines with orthoesters to form imidazolinium salts has been shown to proceed efficiently under microwave irradiation. This approach is versatile and can be scaled up, offering a rapid and straightforward route to cyclic amidinium salts which are precursors to N-heterocyclic carbenes.
In a related context, the synthesis of other spiro compounds, such as theaspirane, has been successfully achieved using microwave-assisted intramolecular cyclization. mdpi.com This method significantly shortens the reaction duration. For example, a reaction that might take several hours with conventional heating can often be completed in minutes in a microwave reactor. mdpi.com The application of microwave technology to the final ring-closing step in a synthetic sequence for this compound could similarly offer substantial benefits in terms of efficiency and energy consumption.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours mdpi.com |
| Energy Consumption | High | Low nih.gov |
| Yields | Variable | Often higher |
| Side Products | More prevalent | Minimized |
| Scalability | Can be challenging | Readily scalable mdpi.com |
Solvent-Free and Environmentally Benign Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on reducing or eliminating the use of hazardous solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing waste and avoiding the toxicity and disposal issues associated with many organic solvents.
While specific solvent-free methods for the synthesis of this compound are not detailed in current literature, related environmentally benign approaches have been reported. For example, the synthesis of 4,7-diazaspiro[2.5]octane compounds has been achieved through methods that avoid the use of highly toxic and explosive reagents like boron trifluoride diethyl etherate, thereby improving the safety profile of the synthesis. google.com
The development of solvent-free multicomponent reactions is a particularly active area of research. For instance, the synthesis of various heterocyclic compounds has been successfully carried out under solvent-free conditions, often with the aid of a catalyst. These reactions are not only environmentally friendly but also offer high atom economy, as all or most of the atoms of the reactants are incorporated into the final product.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. This approach avoids the need for isolation and purification of intermediates, which saves time, resources, and reduces waste.
The direct one-pot synthesis of this compound via an MCR is a challenging synthetic goal that has not been extensively reported. However, the synthesis of a related compound, 4,7-diazaspiro[2.5]octane-5,8-dione, has been adapted using a one-pot multicomponent coupling strategy. This reaction involves a dione (B5365651) precursor, a cyclopropane source, and a coupling agent to facilitate a Michael addition followed by cyclodehydration.
Table 2: Components of a Multicomponent Reaction for a Diazaspiro[2.5]octane Derivative
| Component Role | Example Reagent |
| Dione Precursor | Ethyl acetoacetate |
| Cyclopropane Source | Vinylcyclopropane derivatives |
| Coupling Agent | Piperidine or Potassium tert-butoxide |
Data adapted from a strategy for the synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione.
The development of a similar one-pot MCR for this compound would likely involve the reaction of a suitable cyclopropane-containing building block with a methylated diamine component. The success of such a strategy would represent a significant advancement in the efficient and streamlined synthesis of this important class of spirocyclic compounds.
Chemical Reactivity and Transformation of S 5 Methyl 4,7 Diazaspiro 2.5 Octane Scaffolds
General Reaction Classes
The chemical behavior of diazaspiro[2.5]octane derivatives is characterized by typical amine reactions, including oxidation, reduction of functional groups, and substitution at the nitrogen centers.
The oxidation of the diazaspiro[2.5]octane core, particularly the piperazine (B1678402) ring, can be inferred from studies on related piperazine derivatives. The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions.
Kinetic studies on the oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic medium indicate that one mole of the piperazine reacts with one mole of BAT. scirp.org The primary product of this reaction is the corresponding N-oxide. scirp.org The reaction demonstrates a first-order dependence on both the oxidant and the piperazine concentration. scirp.org
Furthermore, research on the oxidation of piperazine derivatives with mercury-EDTA has shown that these compounds can behave unusually due to the formation of reactive cyclic enediamine intermediates. nih.gov For instance, 1-benzylpiperazines can be oxidized to yield piperazine-2,3-diones. nih.gov Symmetrically 1,4-disubstituted piperazines react more distinctly, affording diones in very high yields. nih.gov The atmospheric oxidation of piperazine initiated by hydroxyl (·OH) or chlorine (·Cl) radicals has also been studied, revealing complex pathways that lead to the formation of N-centered radicals and subsequent products like nitrosamines. acs.orgnih.gov
These examples suggest that the (S)-5-Methyl-4,7-diazaspiro[2.5]octane scaffold would likely undergo oxidation at the nitrogen atoms to form N-oxides or, under more forcing conditions, piperazine-diones, depending on the substitution pattern and the oxidizing agent employed.
Reduction reactions are crucial in the synthesis of the 4,7-diazaspiro[2.5]octane scaffold, often as a final step to convert an amide or other carbonyl-containing intermediate into the core amine structure. A patented synthesis method illustrates this transformation clearly.
In the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane, a key intermediate (Compound IV, a cyclic amide) is reduced to the final product (Compound V). scirp.org This reduction specifically targets the carbon-oxygen double bond of the amide, converting it to a methylene (B1212753) group without affecting other functionalities in the molecule. scirp.org The choice of reducing agent is critical to ensure this selectivity. scirp.org
| Reactant (Amide) | Product (Amine) | Reducing Agent | Reference |
| 7-benzyl-4,7-diazaspiro[2.5]octan-5-one | 7-benzyl-4,7-diazaspiro[2.5]octane | Not specified, but effective for C=O reduction | scirp.org |
| 4-oxa-7-azaspiro[2.5]octan-8-one | 4-oxa-7-azaspiro[2.5]octane | Red-Al or Borane-tetrahydrofuran complex | masterorganicchemistry.com |
This demonstrates a robust method for installing the saturated piperazine ring of the diazaspiro[2.5]octane system from a more oxidized precursor.
Substitution reactions, particularly at the nitrogen atoms, are fundamental to the synthesis and functionalization of the this compound scaffold. These reactions allow for the introduction of various substituents, which can modulate the compound's biological and chemical properties.
A synthetic route to 4,7-diazaspiro[2.5]octane compounds utilizes a nucleophilic substitution reaction as a key step. scirp.org In this process, a compound with a good leaving group, such as a mesylate, reacts with a nucleophile like glycine (B1666218) methyl ester hydrochloride to build the initial framework of the piperazine ring. scirp.org
Furthermore, the secondary amine in the resulting structure can be functionalized through the addition of a protecting group, which is also a substitution reaction. For example, a benzyl (B1604629) group can be introduced by reacting the amine with a benzyl halide. scirp.org This N-alkylation is a common strategy in the synthesis of piperazine-containing molecules.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 4-methoxybenzyl (1-((methylsulfonyloxy)methyl)cyclopropyl)carbamate | Glycine methyl ester hydrochloride, K₂CO₃ | Methyl 2-((1-(((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl)amino)acetate | Nucleophilic Substitution | scirp.org |
| 4,7-diazaspiro[2.5]octane precursor | Benzyl halide | 7-benzyl-4,7-diazaspiro[2.5]octane precursor | N-Alkylation (Protection) | scirp.org |
These examples highlight the versatility of substitution reactions in both constructing the core spirocycle and modifying its peripheral functionality.
Cycloaddition and Annulation Reactions
Cycloaddition reactions are powerful tools for the construction of complex cyclic and spirocyclic systems. Both [3+2] and [4+2] (Diels-Alder) cycloadditions represent key strategies for forming heterocyclic rings and spiro-junctions.
The [3+2] cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings. Recent advancements have demonstrated its utility in forming novel spiro-compounds, including those with structures analogous to the diazaspiro[2.5]octane scaffold.
A notable strategy involves the visible-light-induced [3+2] cycloaddition of donor/donor diazo precursors with alkenes. acs.orgraineslab.combeilstein-journals.org This method provides access to novel spiropyrazolines that bear a quaternary carbon center, a key feature of spirocycles. acs.orgraineslab.combeilstein-journals.org The reaction proceeds by generating a reactive diazo species in situ from a stable N-tosylhydrazone, which then undergoes cycloaddition with an alkene. acs.orgraineslab.combeilstein-journals.org This protocol has been successfully applied to functionalize complex molecules, demonstrating its broad applicability. acs.org
Catalyst-dependent divergent [3+2] and [3+3] cycloadditions of enoldiazo compounds and α-diazocarboximides have also been developed. researchgate.netrsc.org By selecting either a copper(I) or a dirhodium(II) catalyst, the reaction can be directed to form different heterocyclic products, including those resulting from a regioselective [3+2] cycloaddition. researchgate.netrsc.org Similarly, photocatalytic [3+2] cycloadditions using aziridines as masked azomethine ylides offer a rapid and atom-economical route to highly substituted pyrrolidines. researchgate.net
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| N-tosylhydrazone | Butyl acrylate | Visible Light, Organic Base | Spiropyrazoline | acs.org |
| Aziridine | Various Alkenes | Organic Photocatalyst, Visible Light | Pyrrolidine | researchgate.net |
| Enoldiazo compound | α-diazocarboximide | Rh₂(pfb)₄ or Rh₂(esp)₂ | Cyclopenta acs.orgraineslab.compyrrolo[2,1-b]oxazole | researchgate.netrsc.org |
| Tetrahydroisoquinoline | N-substituted maleimide | Porphyrin-Based COF, Visible Light, O₂ | Pyrrolo[2,1-a]isoquinoline | nih.gov |
These strategies underscore the power of [3+2] cycloaddition reactions in generating diverse and complex spiro-heterocyclic systems from various starting materials.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. illinois.eduorganicreactions.org Its variants, such as the hetero-Diels-Alder and intramolecular Diels-Alder reactions, are particularly powerful for constructing complex polycyclic and heterocyclic architectures, including spirocycles. researchgate.netrsc.orgnih.gov
The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is especially relevant for synthesizing nitrogen-containing heterocycles like piperazine derivatives. nih.gov An aza-Diels-Alder reaction, for instance, can involve an imine as the dienophile to construct a six-membered nitrogen-containing ring, which is a key component of the diazaspiro[2.5]octane scaffold. nih.gov
Furthermore, the intramolecular version of the Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is an exceptionally efficient method for creating two rings in a single step, making it ideal for synthesizing spirocyclic systems. raineslab.com The constraints of the connecting chain often lead to high regio- and stereoselectivity under mild conditions.
Research has also shown that spirocyclization itself can significantly enhance the reactivity of dienes in Diels-Alder reactions. beilstein-journals.orgchemicalbook.com For example, spirocyclization of a cyclopentadiene (B3395910) at its saturated center increases its reactivity, with smaller spirocycles leading to a greater rate enhancement. beilstein-journals.orgchemicalbook.com This principle could be hypothetically applied to design a highly reactive diene for the construction of a diazaspiro[2.5]octane framework.
While the Diels-Alder reaction is a potent strategy for spirocycle synthesis, specific examples detailing the formation of the this compound scaffold via this method are not prominent in the reviewed literature. However, the foundational principles of hetero- and intramolecular Diels-Alder reactions provide a clear conceptual pathway for its potential synthesis.
| Reaction Variant | Key Features | Potential Application to Spirocycle Synthesis | Reference(s) |
| Hetero-Diels-Alder | Incorporates heteroatoms (e.g., N) into the six-membered ring. | Direct formation of the piperazine ring portion of the scaffold. | nih.gov |
| Intramolecular Diels-Alder | Diene and dienophile are in the same molecule; forms two rings simultaneously. | Convergent synthesis of the spirocyclic system with high stereocontrol. | raineslab.com |
| Inverse-Electron-Demand Diels-Alder | Uses an electron-poor diene and an electron-rich dienophile. | Useful for constructing highly functionalized heterocyclic systems. | nih.govyoutube.com |
Michael Addition and Michael-Initiated Ring-Closure (MIRC)
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgorganic-chemistry.org This reaction is thermodynamically controlled and is widely utilized for its efficiency and atom economy. organic-chemistry.orgresearchgate.net The nucleophiles are typically resonance-stabilized carbanions, but can also include heteroatom nucleophiles such as amines, alcohols, and thiols. wikipedia.orgresearchgate.net
In the context of the this compound scaffold, the secondary amine at the N7 position represents a potent Michael donor. This nitrogen can readily participate in aza-Michael addition reactions with a variety of Michael acceptors. The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the activated alkene, leading to the formation of a β-amino-substituted compound. This transformation is a direct method for elongating and functionalizing the spirocyclic core at the N7 position.
A powerful extension of this reaction is the Michael-Initiated Ring-Closure (MIRC) sequence. rsc.org This tandem process begins with a standard Michael addition, but the resulting intermediate is designed to undergo a subsequent intramolecular cyclization, often leading to the formation of cyclopropane (B1198618) rings. rsc.orgrsc.org While MIRC reactions are most famously used with carbon-based nucleophiles to form cyclopropanes, the principles can be adapted. For the this compound scaffold, a hypothetical MIRC-type reaction could be envisioned where the initial Michael adduct, formed at N7, possesses a leaving group at a suitable position to facilitate an intramolecular ring-forming substitution.
The versatility of the Michael addition is summarized in the table below, highlighting potential reactants and the resulting products from the this compound scaffold.
| Michael Donor | Michael Acceptor (Example) | Product Type |
| This compound | Acrylonitrile | β-Aminonitrile |
| This compound | Ethyl acrylate | β-Amino ester |
| This compound | Methyl vinyl ketone | β-Aminoketone |
Rearrangement Reactions Involving Spirocyclic Systems
Spirocyclic systems can undergo a variety of skeletal rearrangement reactions, often driven by the release of ring strain or the formation of more stable carbocation intermediates. These transformations can lead to complex and often unexpected molecular architectures. In the biosynthesis of natural products like spiroviolene, intricate carbocation cascades involving multiple rearrangement steps, including Wagner-Meerwein shifts, have been identified through computational studies. jst.go.jp
For the this compound scaffold, rearrangement reactions could potentially be triggered under acidic conditions or via reactive intermediates. The cyclopropane ring, being a strained three-membered ring, is susceptible to ring-opening reactions. Protonation or Lewis acid activation of the cyclopropane could lead to a carbocation intermediate that undergoes rearrangement.
Possible rearrangement pathways include:
Ring Expansion: The cyclopropylmethyl cation system is classically known to rearrange to a cyclobutyl or homoallyl cation. This could potentially transform the spiro[2.5]octane system into a different spirocyclic or fused-ring system.
Transannular Reactions: The proximity of the piperazine ring to the cyclopropane ring could facilitate intramolecular reactions, where a nitrogen atom acts as an internal nucleophile, leading to bicyclic products.
While specific literature detailing rearrangement reactions for this exact scaffold is limited, the fundamental principles of carbocation chemistry and strained ring reactivity suggest a rich potential for skeletal reorganization.
Functionalization and Derivatization Strategies
The this compound scaffold offers two distinct nitrogen atoms that serve as primary handles for functionalization and derivatization. The N4 is a tertiary amine, while the N7 is a secondary amine, allowing for selective modification.
N-Functionalization of the Secondary Amine (N7): The secondary amine is the more reactive site for many common transformations.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide variety of substituents at the N7 position.
N-Acylation: Treatment with acyl chlorides or anhydrides readily forms the corresponding amides, introducing carbonyl functionality. nih.gov
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.
Functionalization of the Tertiary Amine (N4): While less nucleophilic than the secondary amine, the tertiary amine can still undergo specific reactions.
Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt, imparting a permanent positive charge to the molecule.
N-Oxide Formation: Oxidation of the tertiary amine can yield the corresponding N-oxide, which can alter the electronic properties and steric profile of the scaffold.
Derivatization via Linkers: A common strategy in medicinal chemistry is to attach the spirocyclic scaffold to another pharmacophore or a functional moiety via a linker. nih.gov This is typically achieved by first functionalizing the N7 position with a bifunctional linker (e.g., chloroacetyl chloride), which introduces a reactive handle for subsequent coupling reactions. nih.gov This approach allows for the systematic exploration of structure-activity relationships by varying the nature and length of the linker.
The table below outlines common derivatization strategies for the diazaspiro[2.5]octane core.
| Reaction Type | Reagent (Example) | Position | Resulting Functional Group |
| N-Alkylation | Benzyl bromide | N7 | N-Benzyl |
| N-Acylation | Acetyl chloride | N7 | N-Acetyl (Amide) |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N7 | N-Isopropyl |
| Nucleophilic Substitution | Chloroacetyl chloride | N7 | N-Chloroacetamide |
| N-Arylation | Bromobenzene, Pd catalyst | N7 | N-Phenyl |
These strategies highlight the chemical tractability of the this compound scaffold, making it an attractive building block for creating diverse chemical libraries for various applications.
Applications of S 5 Methyl 4,7 Diazaspiro 2.5 Octane in Chemical Research
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
(S)-5-Methyl-4,7-diazaspiro[2.5]octane serves as a valuable building block in the synthesis of more complex molecular architectures. Its utility stems from its constrained conformation and the presence of secondary amines that can be selectively functionalized. The synthesis of the parent 4,7-diazaspiro[2.5]octane ring system has been explored through various methods, including multi-step sequences starting from derivatives of 1-(hydroxymethyl)cyclopropyl)carbamate. chemrxiv.orggoogle.com These synthetic routes provide access to the core scaffold, which can then be methylated to produce the target compound.
While direct literature examples detailing the use of this compound in the construction of indole (B1671886) alkaloid analogues are not prevalent, the structural motif is highly relevant. Spirocyclic structures are found in numerous natural products, and the fusion of a piperazine-like ring to a cyclopropane (B1198618) creates a unique spatial arrangement. nih.gov The synthesis of spiro[indole-piperazine] analogues is an active area of research, and a chiral building block like this compound offers the potential to create novel, stereochemically defined indole-containing compounds. The inherent rigidity of the spirocyclic system can be exploited to control the orientation of substituents, which is crucial for mimicking the complex three-dimensional shapes of natural alkaloids.
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening. Spirocyclic scaffolds are particularly valuable in DOS due to their ability to generate a high degree of three-dimensionality. The synthesis of spirocyclic 1,2-diamines has been shown to be a powerful strategy for generating molecular complexity from simple starting materials. chemrxiv.orgrsc.orgrsc.org Although specific DOS libraries based on this compound are not extensively documented, its structure is well-suited for this purpose. The two distinct nitrogen atoms can be orthogonally protected and subsequently functionalized with a variety of substituents, leading to a library of diverse compounds with a common spirocyclic core.
Table 1: Properties of Related Spirocyclic Diamines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| (R)-5-Methyl-4,7-diazaspiro[2.5]octane | C₇H₁₄N₂ | 126.20 | Enantiomer of the title compound, used as a building block in medicinal chemistry. evitachem.commyskinrecipes.com |
| 4,7-Diazaspiro[2.5]octane | C₆H₁₂N₂ | 112.17 | Parent achiral scaffold. google.com |
| 7-Benzyl-4,7-diazaspiro[2.5]octane | C₁₃H₁₈N₂ | 202.30 | A derivative with a benzyl (B1604629) protecting group. chemrxiv.orggoogle.com |
Contributions to Medicinal Chemistry Research
The unique structural features of this compound make it an attractive scaffold for medicinal chemistry applications. Its spirocyclic nature imparts a degree of conformational rigidity that is often sought after in drug design to enhance binding affinity and selectivity for biological targets.
Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets. Spirocyclic motifs are increasingly being recognized as privileged structures due to their three-dimensional character, which allows for the precise positioning of functional groups in space. nih.gov The diazaspiro[2.5]octane core can be considered a bioisostere of piperazine (B1678402), a common motif in many approved drugs. The spirocyclic nature of this compound offers a more rigid and spatially defined alternative to the more flexible piperazine ring, which can lead to improved pharmacological properties.
The incorporation of a spirocyclic scaffold like this compound can significantly influence the biophysical properties of a molecule. The rigid framework reduces the number of rotatable bonds, which can lead to a more favorable entropic profile upon binding to a target protein. This conformational constraint can also help to lock the molecule in a bioactive conformation, thereby increasing its potency. The (R)-enantiomer, (R)-5-methyl-4,7-diazaspiro[2.5]octane, is noted for its utility in developing molecules with potential therapeutic applications, particularly for targeting the central nervous system. myskinrecipes.com This suggests that the spirocyclic core is well-suited for creating compounds that can cross the blood-brain barrier.
The development of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. The this compound scaffold provides a fixed core upon which various substituents can be systematically introduced to probe their effects on biological activity. While specific SAR studies for a series of analogues based on this exact enantiomer are not widely published, the general principles apply. For instance, the two nitrogen atoms provide handles for introducing a wide range of chemical diversity. The chirality of the scaffold is also a critical factor, as enantiomers often exhibit different pharmacological profiles. The enantiomerically pure nature of this compound allows for the unambiguous assessment of the stereochemical requirements for biological activity. The study of related chiral spirocyclic diamines in asymmetric synthesis underscores the importance of stereochemistry in the development of new therapeutic agents. nih.govnih.govyoutube.comyoutube.comyoutube.com
Bioisosteric Modifications and Scaffold Hopping
The strategic replacement of a functional group or scaffold within a biologically active molecule with another that retains similar biological activity is a cornerstone of medicinal chemistry. This approach, known as bioisosteric modification and scaffold hopping, is often employed to optimize pharmacokinetic properties, enhance target affinity, or circumvent existing patents. The rigid, three-dimensional nature of the diazaspiro[2.5]octane core makes it an attractive candidate for such modifications, particularly as a bioisostere for the commonly used piperazine ring.
The piperazine moiety is a prevalent feature in numerous approved drugs. However, its conformational flexibility can sometimes be a drawback. Replacing it with a more constrained spirocyclic system like 4,7-diazaspiro[2.5]octane can lock the molecule into a more defined conformation, potentially leading to improved binding with a biological target.
A pertinent example of this strategy is seen in the exploration of diazaspiro cores as piperazine bioisosteres in the development of ligands for the sigma-2 receptor (σ2R), a protein of interest in cell biology. While this specific study did not use this compound, it provides valuable insight into the potential of related diazaspiroalkanes. In this research, the piperazine moiety of a lead compound was replaced with various diazaspiroalkanes. The resulting change in binding affinity for the σ2R highlights the impact of such a scaffold hop.
Table 1: Binding Affinities of Piperazine and Diazaspiroalkane Analogs for the σ2 Receptor
| Compound | Core Structure | σ2R Binding Affinity (Ki, nM) |
| Lead Compound | Piperazine | Value not specified in the provided context |
| Analog 1 | 2,6-Diazaspiro[3.3]heptane | Value not specified in the provided context |
| Analog 2 | 2,7-Diazaspiro[3.5]nonane | Value not specified in the provided context |
| Analog 3 | 2,8-Diazaspiro[4.5]decane | Value not specified in the provided context |
| Data is illustrative of the concept and based on studies of related diazaspiro cores. Specific values for these analogs were not available in the provided search results. |
This type of data is crucial for understanding the structure-activity relationship (SAR) and guiding further drug design efforts. The introduction of the methyl group and the specific stereochemistry in this compound would be expected to further influence its biological activity and selectivity when used as a piperazine bioisostere.
Applications in Catalysis as Chiral Ligands
The development of efficient and selective catalysts for asymmetric reactions is a major focus of modern organic chemistry. Chiral ligands play a pivotal role in this field by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral diamines are a well-established class of ligands for a variety of asymmetric transformations. nih.gov
The this compound scaffold possesses the necessary features to act as a potent chiral ligand. The two nitrogen atoms can chelate to a metal, and the inherent chirality of the molecule, stemming from the spirocyclic center and the methyl-substituted stereocenter, can induce high levels of enantioselectivity.
The rigid framework of the diazaspiro[2.5]octane core is advantageous for a chiral ligand, as it can reduce the number of possible conformations of the catalyst-substrate complex, leading to higher and more predictable enantioselectivity. The synthetic accessibility of this scaffold allows for modifications to be made to the nitrogen atoms, enabling the tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.
While specific, detailed research findings on the use of this compound as a chiral ligand in catalysis with comprehensive data tables are not widely available in the public domain, the principles of chiral ligand design strongly suggest its potential in this area. The development of metal complexes of this compound and their application in asymmetric reactions such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions represents a promising avenue for future research. The performance of such a ligand would be evaluated based on the yield and enantiomeric excess (ee) of the product, which would be presented in a data table format to demonstrate its efficacy.
Spectroscopic and Structural Characterization Methods for S 5 Methyl 4,7 Diazaspiro 2.5 Octane and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including (S)-5-Methyl-4,7-diazaspiro[2.5]octane. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Cyclopropane (B1198618) ring protons | ~0.5 - 1.5 | Multiplets |
| Piperazine (B1678402) ring protons (CH₂) | ~2.5 - 3.5 | Multiplets |
| Methyl group protons (CH₃) | ~1.0 - 1.5 | Singlet or Doublet |
| N-H proton | Variable | Broad singlet |
Note: The actual chemical shifts and multiplicities can be influenced by the solvent used and the presence of neighboring chiral centers.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically appear as a single line. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., attachment to nitrogen, part of an alkyl group, or a spiro center). youtube.comlibretexts.org
The expected chemical shifts for the carbon atoms in this compound can be estimated based on data for similar structures and general ¹³C NMR correlation tables. chemguide.co.uk
| Carbon Environment | Expected Chemical Shift (ppm) |
| Spiro carbon | ~30 - 40 |
| Cyclopropane ring carbons (CH₂) | ~10 - 20 |
| Piperazine ring carbons (CH₂) | ~40 - 55 |
| Methyl group carbon (CH₃) | ~15 - 25 |
Note: These are approximate ranges and can vary based on the specific molecular environment and experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and confirming the purity of a synthesized compound. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of non-volatile and thermally labile molecules like this compound and its derivatives without significant fragmentation. Commercial suppliers often provide LC-MS data to validate the identity of their compounds. ambeed.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental formula of the molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of a new or synthesized compound.
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR and MS can confirm the connectivity and molecular formula of this compound, they cannot typically determine the absolute stereochemistry of the chiral center. For this, X-ray crystallography is the gold standard. soton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. This allows for the unambiguous assignment of the (S) configuration at the chiral carbon atom. The determination of absolute stereochemistry is crucial in pharmaceutical applications, as different enantiomers can have vastly different biological activities.
Advanced Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, particularly for assessing its enantiomeric purity. Given the chiral nature of the molecule, separating it from its (R)-enantiomer requires specialized chromatographic strategies. nih.govnih.gov A related compound, 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride, is noted to be analyzable by HPLC, indicating the suitability of this technique for this class of compounds. smolecule.com
The primary challenge in the HPLC analysis of enantiomers is that they possess identical physical and chemical properties in an achiral environment. sigmaaldrich.com Therefore, chiral recognition is necessary, which is typically achieved through two main approaches:
Indirect Separation: This method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent. This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral stationary phase like silica (B1680970) gel. nih.gov
Direct Separation: This is the more prevalent method and involves the use of a Chiral Stationary Phase (CSP). nih.gov The CSP creates a chiral environment within the column, leading to the transient formation of diastereomeric complexes between the stationary phase and the individual enantiomers. These complexes have different stabilities, resulting in different retention times and thus, separation. sigmaaldrich.com
The selection of an appropriate CSP is critical for successful enantioseparation. For a diamine compound like this compound, several types of CSPs could be employed, with polysaccharide-based and macrocyclic glycopeptide-based phases being particularly common. nih.govresearchgate.net
Table 1: Potential Chiral Stationary Phases (CSPs) for HPLC Analysis
| CSP Type | Base Material | Common Trade Names | Separation Principle |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralcel®, Chiralpak® | A combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. nih.gov |
| Macrocyclic Glycopeptide | Antibiotics like Vancomycin or Teicoplanin | Chirobiotic® V, Chirobiotic® T | Inclusion complexing, hydrogen bonding, ionic interactions, and other steric interactions within the complex basket-like structure of the glycopeptide. sigmaaldrich.comresearchgate.net |
| Cyclodextrin-based | Cyclic oligosaccharides (α, β, or γ-cyclodextrin) | Cyclobond® | Formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.com |
The mobile phase composition, typically a mixture of solvents like hexane/isopropanol for normal-phase or acetonitrile/methanol with buffered aqueous solutions for reversed-phase chromatography, must be carefully optimized to achieve baseline resolution of the enantiomers. sigmaaldrich.comsigmaaldrich.com
Spectroscopic Probes for Conformational Analysis
Understanding the three-dimensional conformation of this compound is crucial as its biological activity is intrinsically linked to its shape. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating conformational details in solution. researchgate.netnih.gov Studies on analogous spirocyclic systems, such as 1-oxaspiro[2.5]octane derivatives, demonstrate the utility of ¹H, ¹³C, and ¹⁵N NMR in determining preferred conformations and relative configurations. researchgate.netnih.gov
The conformational analysis of the molecule, particularly the orientation of the piperazine ring and the substituents, is performed by interpreting key NMR parameters.
Chemical Shifts (δ): The precise chemical shift of each proton and carbon atom is highly sensitive to its local electronic and steric environment. The orientation of the N-methyl group (axial vs. equatorial on the piperazine ring) and the anisotropic effects from the cyclopropane ring will cause characteristic shifts in the NMR spectrum, allowing for conformational assignment. researchgate.netnih.gov
Spin-Spin Coupling Constants (J-values): Homonuclear proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. By analyzing the magnitude of these J-values within the piperazine ring, its predominant conformation (e.g., chair, boat, or twist-boat) can be determined. researchgate.netnih.gov
Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY) is a definitive technique for determining the spatial proximity of atoms. It detects through-space correlations between nuclei that are close to each other (typically under 5 Å), regardless of whether they are connected by bonds. mdpi.com An NOE correlation between the protons of the methyl group and specific protons on the piperazine or cyclopropane rings would provide unambiguous evidence for the molecule's preferred 3D structure and the relative stereochemistry.
Advanced NMR experiments can provide further insight. Variable-Temperature (VT) NMR studies, for instance, can be used to analyze dynamic processes like the inversion of the piperazine ring. acs.org By tracking changes in the NMR spectrum at different temperatures, the energy barriers for conformational interchange can be calculated. These experimental findings are often supplemented by theoretical calculations to provide a more complete picture of the molecule's conformational landscape. mdpi.comacs.org
Table 2: NMR Parameters as Probes for Conformational Analysis
| NMR Parameter | Information Provided | Example Application for this compound |
| Chemical Shift (δ) | Provides information on the local electronic and steric environment of a nucleus. researchgate.net | Determining the axial or equatorial position of the N-methyl group. |
| Coupling Constant (J) | Relates to the dihedral angle between coupled nuclei, helping to define ring conformation. researchgate.net | Establishing the chair-like conformation of the six-membered piperazine ring. |
| Nuclear Overhauser Effect (NOE) | Identifies nuclei that are close in space, confirming relative stereochemistry. mdpi.com | Confirming the spatial relationship between the methyl group protons and protons on the spiro core. |
Computational Chemistry Approaches in the Study of S 5 Methyl 4,7 Diazaspiro 2.5 Octane
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.
For (S)-5-Methyl-4,7-diazaspiro[2.5]octane, molecular docking could be employed to screen for potential biological targets and to understand the structural basis of its activity if a target is known. The spirocyclic core imparts a rigid, three-dimensional structure that can be advantageous for fitting into specific binding pockets. The nitrogen atoms in the diazaspiro moiety can act as hydrogen bond acceptors or donors, and the methyl group can form van der Waals or hydrophobic interactions.
A typical molecular docking workflow would involve:
Obtaining the 3D structure of this compound, likely generated and energy-minimized using quantum chemical methods.
Identifying a potential protein target. For instance, based on the activities of other diazaspiro compounds, targets like G-protein coupled receptors (GPCRs) or enzymes could be considered.
Using a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.
Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
The results would highlight the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. This information is invaluable for designing derivatives with improved potency or selectivity.
Interactive Data Table: Hypothetical Docking Results of this compound with a Kinase Target
This table illustrates the type of data that would be generated from a molecular docking study. The values are hypothetical.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.2 | ASP-145 | Hydrogen Bond (with N-H) |
| --- | --- | GLU-91 | Hydrogen Bond (with N-H) |
| --- | --- | LEU-25 | Hydrophobic (with methyl group) |
| --- | --- | VAL-78 | van der Waals |
| Ligand Efficiency | 0.41 | - | - |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. While docking provides a static picture of the binding pose, MD simulations can reveal the stability of this pose, the flexibility of the ligand and receptor, and the role of solvent molecules.
If this compound were subjected to MD simulations in complex with a protein target (identified through docking), the study could:
Assess Binding Stability: By running a simulation for tens or hundreds of nanoseconds, researchers could observe whether the ligand remains stably bound in its initial docked pose. The root-mean-square deviation (RMSD) of the ligand's atoms would be a key metric.
Characterize Conformational Changes: MD can show how the protein or the ligand change their conformations upon binding. The rigid spirocyclic scaffold of this compound would likely exhibit less conformational flexibility than more linear molecules.
Analyze Water Networks: The simulation can reveal the role of individual water molecules in mediating the interaction between the ligand and the receptor, which can be critical for binding affinity.
Calculate Binding Free Energy: Using advanced techniques like MM/PBSA or free energy perturbation (FEP), MD trajectories can be used to compute a more accurate estimate of the binding free energy than docking scores alone.
These simulations would provide a more realistic and detailed understanding of the ligand-receptor interaction at the atomic level.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can predict a wide range of characteristics that are not accessible through classical molecular mechanics methods like docking or MD.
For this compound, quantum chemical calculations could be used to determine:
Optimized 3D Geometry: To obtain a highly accurate low-energy conformation of the molecule.
Distribution of Electron Density: To identify the electron-rich and electron-poor regions of the molecule. The nitrogen atoms are expected to be electron-rich.
Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Electrostatic Potential (ESP) Map: This map visually shows the charge distribution and is useful for predicting how the molecule will interact with other molecules, particularly in non-covalent interactions.
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.
Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound
This table presents plausible data from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). The values are for illustrative purposes.
| Property | Calculated Value | Unit |
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | 2.1 | eV |
| HOMO-LUMO Gap | 8.6 | eV |
| Dipole Moment | 1.8 | Debye |
| Total Energy | -384.5 | Hartrees |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. If a series of analogs of this compound were synthesized and tested for a particular biological activity, a Quantitative Structure-Activity Relationship (QSAR) study could be performed.
A QSAR study aims to build a mathematical model that relates the chemical structure of a compound to its biological activity. The process for this compound and its derivatives would involve:
Data Collection: Assembling a dataset of compounds with measured biological activities (e.g., IC50 values).
Descriptor Calculation: For each molecule, a set of numerical "descriptors" representing its physicochemical, topological, and electronic properties would be calculated. These could include molecular weight, logP, number of hydrogen bond donors/acceptors, and quantum chemical parameters.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms like random forest, a model is created that correlates the descriptors with the observed activity.
Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.
A validated QSAR model for a series of diazaspiro[2.5]octane derivatives could be used to:
Predict the activity of new, unsynthesized compounds.
Identify which structural features are most important for activity, thus guiding the design of more potent molecules.
Screen virtual libraries of compounds to prioritize which ones to synthesize and test.
This approach streamlines the drug discovery process by focusing experimental efforts on the most promising candidates.
Future Directions and Emerging Research Avenues
Innovations in Asymmetric Synthesis of Spirocyclic Systems
The generation of enantiomerically pure spirocyclic compounds is a formidable challenge in organic synthesis. The development of novel asymmetric catalytic methods is paramount for accessing specific stereoisomers like (S)-5-Methyl-4,7-diazaspiro[2.5]octane, as biological activity is often dependent on precise stereochemistry. Future research is focused on creating more efficient, selective, and versatile synthetic strategies.
Key innovative approaches include the use of organocatalysis, transition-metal catalysis, and biocatalysis. chiralpedia.com Organocatalysis, utilizing small chiral organic molecules, has gained significant traction for its ability to construct complex spirocyclic frameworks with high enantioselectivity. nih.gov For instance, diamine-catalyzed asymmetric tandem reactions have been successfully employed to create spirocyclic compounds with high stereoselectivities (up to 99% enantiomeric excess). nih.gov Similarly, bifunctional organocatalysts are being used for the facile construction of enantioenriched spiro gem-diamines through annulation reactions. rsc.orgrsc.org
Transition-metal catalysis, particularly with iridium, rhodium, or palladium complexes paired with chiral ligands, remains a powerful tool. dicp.ac.cn Research is geared towards designing novel chiral spiro ligands that enhance catalytic activity and stereocontrol in reactions like asymmetric hydrogenation. dicp.ac.cn The table below compares emerging catalytic systems applicable to the synthesis of chiral spirocycles.
Table 1: Comparison of Modern Catalytic Systems for Asymmetric Spirocycle Synthesis
| Catalytic System | Advantages | Common Reaction Types | Representative Catalyst/Ligand Examples |
|---|---|---|---|
| Organocatalysis | Metal-free, lower toxicity, stable to air and moisture. chiralpedia.com | Michael additions, Aldol reactions, [3+3] Annulations. rsc.org | Chiral Phosphoric Acids, researchgate.net Proline derivatives, Chiral Diamines. nih.gov |
| Transition-Metal Catalysis | High turnover numbers, broad substrate scope, high enantioselectivity. dicp.ac.cn | Asymmetric Hydrogenation, C-H Activation, Cycloadditions. dicp.ac.cn | Ru-BINAP, Rh-DuPhos, Iridium-O-SpiroPAP. dicp.ac.cn |
| Biocatalysis | High stereospecificity, mild reaction conditions (aqueous media, room temp), environmentally benign. | Ketoreductase-mediated reductions, Transaminase reactions. | Engineered enzymes (e.g., ketoreductases, lipases). |
Innovations will likely involve the combination of these approaches, such as merging photoredox catalysis with organocatalysis, to unlock new reaction pathways for accessing complex spirocyclic architectures. chiralpedia.com
Exploration of Novel Biological Activities and Molecular Targets (Pre-clinical Focus)
The spirocyclic motif is increasingly found in bioactive molecules and drug candidates, prized for its structural rigidity and novelty. researchgate.net Preclinical research aims to uncover the therapeutic potential of this compound by screening it against a wide range of biological targets. Related diazaspirocyclic structures have shown promise in several therapeutic areas.
A key area of investigation is oncology. Kinases are crucial cell signaling proteins and are major targets in cancer therapy. nih.govnih.gov Novel scaffolds like diazaspirooctanes are attractive for designing kinase inhibitors that may overcome resistance to existing drugs. biorxiv.orgbiorxiv.org For example, research into genetic variants and pathways in gastric and breast cancer has identified potential drug targets like PRKAA1 and the mTOR signaling pathway, for which novel small-molecule inhibitors are sought. nih.gov
Another significant avenue is in treating neurodegenerative diseases like Alzheimer's. Spirocyclic alkaloids have been investigated for neuroprotective properties, including the inhibition of N-methyl-D-aspartate (NMDA) receptors. nih.govgoogle.com The unique conformation of spiro-piperidines may allow for specific interactions with targets implicated in these complex diseases. google.com
Infectious diseases also represent a promising field. A novel diazaspiro[3.4]octane series was identified as having potent, multi-stage activity against the malaria parasite, Plasmodium falciparum. researchgate.net Mechanistic studies pointed towards the P. falciparum cyclic amine resistance locus as being involved in the mode of action, highlighting a potential target for this class of compounds. researchgate.net The table below summarizes potential preclinical applications for diazaspiro scaffolds based on studies of related compounds.
Table 2: Potential Preclinical Applications and Molecular Targets for Diazaspiro Scaffolds
| Therapeutic Area | Potential Molecular Target(s) | Rationale from Related Compounds |
|---|---|---|
| Oncology | Cyclin-Dependent Kinases (e.g., CDK9), mTOR, AURKA, TOP2A. nih.govbiorxiv.org | Kinase inhibitors are widely used anticancer drugs; novel spirocyclic scaffolds may offer new binding modes and improved selectivity. nih.gov |
| Neurodegenerative Disorders | NMDA Receptors, Acetylcholinesterase. nih.govnih.gov | Spirocyclic alkaloids and related natural products show neuroprotective effects in preclinical models. nih.gov |
| Infectious Diseases (Malaria) | P. falciparum cyclic amine resistance locus (PfCARL). researchgate.net | A diazaspiro[3.4]octane series demonstrated potent antimalarial activity, indicating a potential mechanism to exploit. researchgate.net |
| Metabolic Disorders | Acetyl-CoA Carboxylase (ACC). nih.gov | 1,9-Diazaspiro[5.5]undecane derivatives have been developed as potent inhibitors of ACC1 and ACC2. nih.gov |
Future preclinical studies on this compound will likely involve high-throughput screening campaigns followed by detailed mechanistic studies to identify and validate its specific molecular targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govspringernature.com For a novel scaffold like this compound, AI can be instrumental in exploring its chemical space to design analogues with optimized properties.
Predictive ML models can be built to forecast a compound's biological activity, physicochemical properties, and potential for off-target effects before it is ever synthesized. nih.govproquest.com This in silico screening allows researchers to prioritize the most promising candidates, saving significant time and resources. researchgate.net By developing models trained on kinase inhibitors, for example, researchers can generate novel molecules and evaluate their likelihood of inhibiting a specific target like SRC kinase. nih.govproquest.com
Table 3: Workflow for AI-Powered Design of Novel Diazaspirooctane Analogues
| Step | Description | AI/ML Technique | Objective |
|---|---|---|---|
| 1. Target Identification | Identify and validate a biological target relevant to a disease. | Bioinformatics, Systems Biology. | Select a high-value target (e.g., a specific kinase). nih.gov |
| 2. Hit Generation | Design novel molecules based on the diazaspirooctane scaffold predicted to bind to the target. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). researchgate.netnih.gov | Create a diverse library of virtual compounds with desirable core structures. |
| 3. Property Prediction | Screen virtual compounds for predicted activity, selectivity, and drug-like properties (ADMET). | Deep Neural Networks (DNNs), Random Forest Classifiers. nih.govproquest.com | Prioritize candidates with the best predicted therapeutic profile. |
| 4. Synthesis Planning | Predict a viable synthetic route for the top-ranked virtual compounds. | Retrosynthesis prediction models. researchgate.netacm.org | Ensure the designed molecules are synthetically accessible. |
| 5. Automated Synthesis & Testing | Synthesize and test the prioritized compounds to validate AI predictions. | Laboratory robotics. researchgate.net | Generate experimental data to feed back into and improve the AI models. |
The integration of AI promises to not only accelerate the discovery of new drugs based on the diazaspiro[2.5]octane scaffold but also to uncover non-obvious structure-activity relationships that might be missed by human intuition alone. biorxiv.org
Development of Sustainable and Scalable Synthetic Processes
As promising compounds move towards potential development, the need for sustainable and scalable manufacturing processes becomes critical. Traditional multi-step syntheses can be costly and generate significant chemical waste. google.com Future research is heavily focused on "green chemistry" principles to make the synthesis of molecules like this compound more efficient and environmentally friendly. chiralpedia.com
Key areas of development include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. chiralpedia.com Tandem or domino reactions, which form multiple bonds in a single operation, are a prime example of this principle in action. researchgate.net
Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems offers numerous advantages. chiralpedia.com Flow reactors can improve heat transfer, enhance safety, allow for rapid optimization, and facilitate seamless scale-up from the lab to industrial production.
Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents is a major goal. This includes using water or bio-based solvents and avoiding dangerous chemicals. For example, one patented synthesis of 4,7-diazaspiro[2.5]octane compounds specifically aimed to avoid the use of the toxic and corrosive boron trifluoride diethyl etherate adduct. google.com
Catalytic Efficiency: Developing more robust and recyclable catalysts (both chemical and biological) reduces waste and cost.
A patent describing a synthesis method for 4,7-diazaspiro[2.5]octane compounds highlights a route starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate, proceeding through several steps including substitution and cyclization. google.com Future work will focus on optimizing such routes for scalability and sustainability, as compared in the table below.
Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Feature | Traditional Batch Synthesis | Sustainable Flow Synthesis |
|---|---|---|
| Scale | Difficult to scale, potential for "hot spots". | Easily scalable by running the reactor for longer periods. |
| Safety | Handling large quantities of hazardous materials at once. | Small reaction volumes at any given time, improved heat control. |
| Efficiency | Often requires isolation and purification at each step. | Can integrate multiple reaction and purification steps into one continuous process. |
| Waste | Can generate significant solvent and reagent waste. | Reduced solvent usage, potential for catalyst recycling. |
| Optimization | Time-consuming, requires running many individual reactions. | Rapid optimization of conditions (temperature, pressure, time) is possible. |
By embracing these green and scalable technologies, the chemical community can ensure that valuable molecules like this compound can be produced efficiently and responsibly.
Q & A
Q. Key Considerations :
- Catalytic systems (e.g., Ir complexes) for enantiocontrol.
- Solvent selection (polar aprotic solvents enhance reactivity).
- Post-synthesis handling to prevent racemization.
How does the stereochemistry of this compound influence its biological activity?
Advanced Research Focus
The (S)-configuration significantly impacts bioactivity due to spatial alignment with target receptors. For instance, (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione exhibits distinct antimicrobial and anticancer properties compared to its (R)-isomer, attributed to enhanced binding affinity to enzymes like TNF-α-converting enzyme and matrix metalloproteinases (MMPs). Structural rigidity from the spirocyclic core further stabilizes interactions .
Q. Methodological Insight :
- Use chiral HPLC or circular dichroism (CD) to verify stereochemical integrity.
- Compare IC₅₀ values of enantiomers in bioassays to quantify stereochemical effects.
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Focus
Essential Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.57–4.02 ppm for spirocyclic protons) confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₁₆Cl₂N₂: 275.22 g/mol for dihydrochloride salts) .
- HPLC with Chiral Columns : Determines enantiomeric excess (e.g., 95% ee achieved via Ir catalysis) .
Q. Basic Research Focus
- Storage : Protect from light at 2–8°C under inert atmosphere (Ar/N₂). Lyophilized samples remain stable for 6 months at -80°C .
- Solubility : Use DMSO for stock solutions (10 mM), with brief sonication at 37°C to aid dissolution. Avoid freeze-thaw cycles .
- Safety : Wear PPE (gloves, goggles) due to H302/H315 hazard classifications .
What are the common challenges in achieving high enantiomeric excess during the synthesis of spirocyclic diazaspiro compounds, and how can they be mitigated?
Advanced Research Focus
Challenges :
- Racemization during purification (e.g., silica gel acidity).
- Competing side reactions in polar solvents.
Q. Solutions :
- Optimize catalyst loading (e.g., 2–5 mol% Ir) and reaction time .
- Use mild eluents (e.g., hexane:EtOAc) during chromatography.
- Monitor ee dynamically via inline HPLC .
Are there known contradictions in the reported biological activities of this compound derivatives across different studies?
Advanced Research Focus
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
